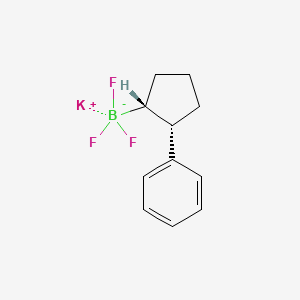
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a trifluoroborate group attached to a cyclopentyl ring, which is further substituted with a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate typically involves the reaction of a suitable cyclopentylboronic acid derivative with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding boronic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of borohydride derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoborate derivatives, while oxidation reactions can produce boronic acids.
Aplicaciones Científicas De Investigación
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate involves its ability to interact with various molecular targets through the formation of boron-containing intermediates. These intermediates can participate in a range of chemical transformations, including cross-coupling reactions and complexation with biomolecules. The trifluoroborate group enhances the stability and reactivity of the compound, making it a valuable tool in synthetic chemistry and biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro((1R,2S)-2-methylcyclopropyl)borate
- Potassium trifluoro[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borate
Uniqueness
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required. Additionally, the compound’s ability to form stable complexes with various nucleophiles and its potential use in BNCT highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C11H13BF3K |
|---|---|
Peso molecular |
252.13 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(1R,2S)-2-phenylcyclopentyl]boranuide |
InChI |
InChI=1S/C11H13BF3.K/c13-12(14,15)11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8H2;/q-1;+1/t10-,11-;/m1./s1 |
Clave InChI |
YNCQIMKUZGNLOR-NDXYWBNTSA-N |
SMILES isomérico |
[B-]([C@@H]1CCC[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1CCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
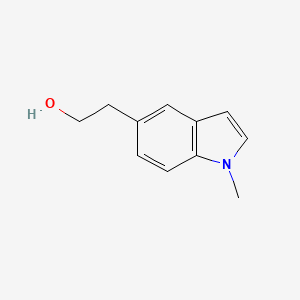
![4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid](/img/structure/B13478448.png)

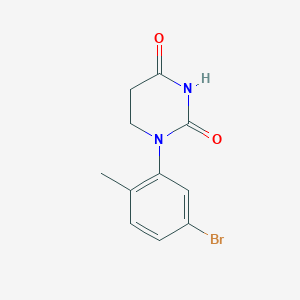
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
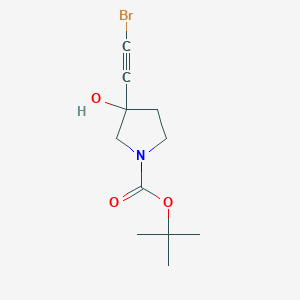
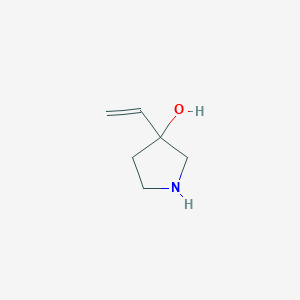

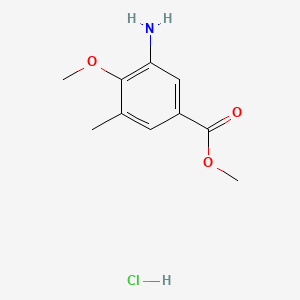
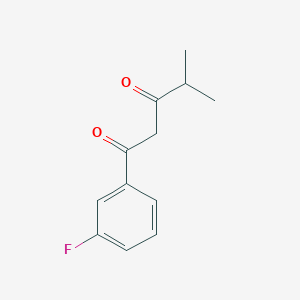

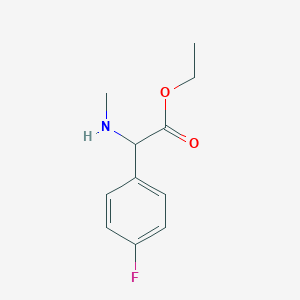
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
